Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-2-hydroxy-2-phenylacetate
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Overview
Description
(S)-2-Amino-5-methoxytetralin (S)-mandelate is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. The presence of both amino and methoxy functional groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5-methoxytetralin (S)-mandelate typically involves several steps, starting from commercially available precursors. One common method includes the reduction of a corresponding ketone to form the tetralin structure, followed by the introduction of the amino group through reductive amination. The methoxy group is usually introduced via methylation reactions. The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-5-methoxytetralin (S)-mandelate may involve large-scale catalytic hydrogenation processes and the use of chiral catalysts to ensure high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-5-methoxytetralin (S)-mandelate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions include imines, secondary amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-5-methoxytetralin (S)-mandelate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease and depression.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-methoxytetralin (S)-mandelate involves its interaction with specific molecular targets, primarily neurotransmitter receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation, motor control, and cognitive functions.
Comparison with Similar Compounds
®-2-Amino-5-methoxytetralin ®-mandelate: The enantiomer of the compound, with different pharmacological properties.
2-Amino-5-methoxytetralin: The racemic mixture, which contains both (S)- and ®-enantiomers.
2-Amino-6-methoxytetralin: A structural isomer with a methoxy group at a different position.
Uniqueness: (S)-2-Amino-5-methoxytetralin (S)-mandelate is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer and other structural isomers. Its high enantiomeric purity and targeted interaction with neurotransmitter receptors make it a valuable compound in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C19H23NO4 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-hydroxy-2-phenylacetic acid;5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11) |
InChI Key |
GTWGCLZVABLEAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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